Benzeneethanamine, N-(3-methylbutylidene)-
Description
Contextualization of Imine Chemistry in Organic Synthesis and Natural Products Research
Imines, characterized by a carbon-nitrogen double bond (C=N), are a cornerstone of organic chemistry. researchgate.net Their formation, typically through the condensation of a primary amine with an aldehyde or ketone, is a fundamental transformation that gives rise to a diverse array of molecular architectures. researchgate.net In the realm of organic synthesis, imines serve as versatile intermediates for the construction of more complex nitrogen-containing compounds, including amines, alkaloids, and heterocyclic systems. The reactivity of the C=N bond allows for a variety of chemical manipulations, making imines valuable synthons for medicinal and materials chemists.
In the study of natural products, imines are frequently encountered as key structural motifs or as transient intermediates in biosynthetic pathways. Their presence is critical to the biological activity of many naturally occurring compounds. The investigation of novel imines from natural sources can, therefore, provide insights into biochemical processes and offer inspiration for the development of new synthetic methodologies and therapeutic agents.
Overview of the Chemical Structure and Classification of Benzeneethanamine, N-(3-methylbutylidene)-
Benzeneethanamine, N-(3-methylbutylidene)- is a specific imine with the chemical formula C₁₃H₁₉N. nih.gov Its structure consists of a phenylethyl group attached to the nitrogen atom of an imine functional group, which is, in turn, bonded to a 3-methylbutyl group.
The systematic IUPAC name for this compound is 3-methyl-N-(2-phenylethyl)butan-1-imine. nih.gov It is also known by several synonyms, including N-(3-methylbutylidene)-2-phenylethylamine and (3-METHYLBUTYLIDENE)(2-PHENYLETHYL)AMINE. nih.gov
From a classification standpoint, it belongs to the broad class of organic compounds known as benzenes. nih.gov More specifically, it is categorized as a Schiff base, a subclass of imines where the nitrogen atom is connected to an alkyl or aryl group, but not hydrogen. The formation of this compound involves the condensation reaction between 2-phenylethanamine and 3-methylbutanal (B7770604) (also known as isovaleraldehyde).
Table 1: Chemical and Physical Properties of Benzeneethanamine, N-(3-methylbutylidene)-
| Property | Value |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 3-methyl-N-(2-phenylethyl)butan-1-imine |
| CAS Number | 92195-46-5 |
| Appearance | Not explicitly documented in readily available literature |
| Boiling Point | Not explicitly documented in readily available literature |
| Solubility | Not explicitly documented in readily available literature |
This table is populated with data from PubChem. nih.gov
Significance and Emerging Research Trajectories for Benzeneethanamine, N-(3-methylbutylidene)-
The primary significance of Benzeneethanamine, N-(3-methylbutylidene)- in the scientific literature to date stems from its identification as a natural product. It has been identified as one of the volatile organic compounds produced by the psychrotolerant bacterium Chryseobacterium polytrichastri. documentsdelivered.comnih.govnih.gov The identification of this imine in a bacterial headspace extract was confirmed through synthesis of an authentic standard, highlighting the interplay between natural product discovery and synthetic chemistry. researchgate.netdocumentsdelivered.comnih.gov
While extensive research on the specific biological activities or applications of Benzeneethanamine, N-(3-methylbutylidene)- is not yet prevalent in the public domain, its discovery as a bacterial volatile opens up several potential avenues for future investigation. The study of microbial volatile organic compounds is a burgeoning field, with implications for understanding microbial communication, ecological interactions, and for the discovery of new bioactive compounds.
Future research trajectories for Benzeneethanamine, N-(3-methylbutylidene)- could include:
Elucidation of its biosynthetic pathway in Chryseobacterium polytrichastri to understand the enzymatic machinery responsible for its formation.
Investigation of its biological activity , including potential antimicrobial, antifungal, or signaling properties within its native microbial environment and beyond.
Exploration of its potential as a biomarker for the presence of Chryseobacterium polytrichastri or related bacteria.
Utilization as a scaffold in synthetic chemistry for the development of novel compounds with potential applications in medicinal chemistry or materials science, building upon the known bioactivities of other phenethylamine (B48288) derivatives. researchgate.netmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-N-(2-phenylethyl)butan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSKYACDKKPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336703 | |
| Record name | Benzeneethanamine, N-(3-methylbutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92195-46-5 | |
| Record name | Benzeneethanamine, N-(3-methylbutylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzeneethanamine, N 3 Methylbutylidene
Condensation Reactions in the Synthesis of Benzeneethanamine, N-(3-methylbutylidene)-
The formation of the imine involves a two-step mechanism. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and, under appropriate conditions, undergoes dehydration to yield the stable imine product.
Reaction Conditions and Catalytic Approaches for Imine Formation
The synthesis of Benzeneethanamine, N-(3-methylbutylidene)- through condensation is typically conducted in an organic solvent that allows for the azeotropic removal of water, which drives the equilibrium towards the product side. Solvents such as toluene (B28343) or benzene (B151609) are commonly employed for this purpose, often in conjunction with a Dean-Stark apparatus.
The reaction can be performed under neutral conditions by simply heating the reactants. However, the rate of imine formation is often enhanced by the use of acid or base catalysts.
Acid Catalysis: The reaction is frequently catalyzed by acids. The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water), thereby facilitating the dehydration step. A variety of acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (PTSA) and acetic acid to Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄). The choice of catalyst can influence the reaction rate and yield.
pH Control: Careful control of pH is crucial for optimal imine formation. At very low pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. Conversely, at high pH, while the amine is a potent nucleophile, the dehydration of the carbinolamine intermediate is not efficiently catalyzed. Therefore, a weakly acidic medium is generally preferred to balance these opposing effects.
Dehydrating Agents: In addition to azeotropic distillation, other dehydrating agents can be utilized to remove the water formed during the reaction. These include molecular sieves, magnesium sulfate (B86663) (MgSO₄), or sodium sulfate (Na₂SO₄). These agents are particularly useful for smaller-scale reactions or when heating is not desirable.
Yield Optimization and Reaction Efficiency in Benzeneethanamine, N-(3-methylbutylidene)- Synthesis
Several factors can be manipulated to optimize the yield and efficiency of Benzeneethanamine, N-(3-methylbutylidene)- synthesis.
Stoichiometry of Reactants: The stoichiometry of the reactants, 2-phenylethanamine and 3-methylbutanal (B7770604), plays a significant role. Using a slight excess of one of the reactants can help to drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.
Temperature and Reaction Time: The reaction temperature influences the rate of both the forward and reverse reactions. Higher temperatures generally favor the formation of the imine by facilitating the removal of water. The optimal reaction time is determined by monitoring the progress of the reaction, for example, by tracking the amount of water collected in the Dean-Stark trap or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Catalyst Loading: The amount of catalyst used should be optimized. While a catalyst can significantly increase the reaction rate, excessive amounts may lead to side reactions or complicate the purification process. Typically, catalytic amounts (e.g., 1-5 mol%) are sufficient.
Interactive Data Table: Factors Influencing Imine Synthesis
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent | Facilitates azeotropic removal of water. | Use of non-polar solvents like toluene or benzene. |
| Catalyst | Increases the rate of dehydration. | Use of acid catalysts (e.g., PTSA) or Lewis acids (e.g., ZnCl₂). |
| pH | Affects both nucleophilicity of the amine and the dehydration step. | Maintain a weakly acidic environment. |
| Temperature | Influences reaction rate and equilibrium position. | Optimize based on solvent and catalyst used, often reflux conditions. |
| Reactant Ratio | Can drive the reaction to completion. | Use a slight excess of one reactant. |
| Water Removal | Shifts the equilibrium towards product formation. | Employ a Dean-Stark apparatus or use dehydrating agents. |
Exploration of Benzeneethanamine, N-(3-methylbutylidene)- Derivatization Pathways
The chemical structure of Benzeneethanamine, N-(3-methylbutylidene)- offers several sites for derivatization, allowing for the synthesis of a variety of related compounds. The primary reactive sites are the imine (C=N) moiety and the phenylethyl and alkyl side chains.
Addition Reactions to the Imine Moiety
The carbon-nitrogen double bond of the imine is susceptible to nucleophilic addition reactions. The carbon atom of the C=N bond is electrophilic and can be attacked by various nucleophiles.
Reduction to a Secondary Amine: One of the most common transformations of imines is their reduction to the corresponding secondary amine. This can be achieved using a variety of reducing agents. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly effective method. Alternatively, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. The resulting secondary amine, N-(3-methylbutyl)phenethylamine, is a more stable and often more useful synthetic intermediate.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the imine carbon to form new carbon-carbon bonds. This reaction provides a route to α-substituted amines. For example, the reaction of Benzeneethanamine, N-(3-methylbutylidene)- with methylmagnesium bromide would yield N-(1,3-dimethylbutyl)phenethylamine after workup.
Strecker Synthesis Analogue: The addition of cyanide, typically from a source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the imine would lead to the formation of an α-aminonitrile. This is analogous to the first step of the Strecker amino acid synthesis. Hydrolysis of the resulting α-aminonitrile would yield an α-amino acid.
Transformations Involving the Phenylethyl and Alkyl Side Chains
The phenylethyl and the 3-methylbutyl (isobutyl) side chains also present opportunities for chemical modification, although these transformations are generally less facile than reactions at the imine bond.
Aromatic Electrophilic Substitution: The phenyl ring of the phenylethyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation could be performed. The phenylethyl group is an activating group and will direct incoming electrophiles to the ortho and para positions.
Free Radical Halogenation: The alkyl side chains can be functionalized through free-radical halogenation. This reaction is typically non-selective and may lead to a mixture of products. However, under specific conditions, some selectivity can be achieved.
Oxidation: Strong oxidizing agents could potentially oxidize the benzylic position of the phenylethyl group or the alkyl side chain, although this may also lead to cleavage of the molecule.
Stereoselective Synthesis and Chiral Induction Approaches for Benzeneethanamine, N-(3-methylbutylidene)- Analogues
While Benzeneethanamine, N-(3-methylbutylidene)- itself is achiral, the synthesis of chiral analogues and derivatives is of significant interest in medicinal and synthetic chemistry.
The introduction of chirality can be achieved through several strategies, primarily focusing on the reduction of the imine or the addition of nucleophiles to the C=N bond in a stereocontrolled manner.
Asymmetric Reduction: The reduction of the prochiral imine to a chiral secondary amine can be accomplished using chiral reducing agents or catalysts. Chiral borohydride reagents, such as those derived from the reaction of NaBH₄ with chiral auxiliaries, can induce enantioselectivity. More commonly, asymmetric catalytic hydrogenation is employed. This involves the use of a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand, such as chiral phosphines (e.g., BINAP). The chiral catalyst creates a chiral environment around the imine, leading to the preferential formation of one enantiomer of the resulting amine.
Use of Chiral Auxiliaries: An alternative approach involves the use of a chiral starting material. For instance, if a chiral phenylethylamine, such as (R)- or (S)-1-phenylethylamine, were used in the initial condensation reaction, the resulting imine would be chiral. Subsequent reactions at the imine bond would then be influenced by the existing stereocenter, leading to diastereoselective transformations. The chiral auxiliary could then be removed if desired.
Chiral Catalysts for Nucleophilic Addition: The addition of nucleophiles, such as organometallic reagents, to the imine can also be rendered stereoselective by using a chiral catalyst. Chiral Lewis acids or Brønsted acids can coordinate to the imine nitrogen, activating it towards nucleophilic attack and directing the approach of the nucleophile from one face of the C=N bond.
Interactive Data Table: Approaches to Stereoselective Synthesis
| Approach | Description | Key Reagents/Catalysts | Outcome |
| Asymmetric Reduction | Enantioselective reduction of the prochiral imine. | Chiral borohydrides, transition metal catalysts with chiral ligands (e.g., Ru-BINAP). | Enantiomerically enriched secondary amine. |
| Chiral Auxiliaries | Use of a chiral amine or aldehyde in the initial condensation. | (R)- or (S)-1-phenylethylamine. | Diastereoselective formation of products. |
| Chiral Catalysis of Nucleophilic Addition | Stereoselective addition of nucleophiles to the imine. | Chiral Lewis acids, chiral Brønsted acids. | Enantiomerically enriched α-substituted amines. |
Spectroscopic and Advanced Analytical Characterization of Benzeneethanamine, N 3 Methylbutylidene
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Benzeneethanamine, N-(3-methylbutylidene)-. Its high sensitivity and specificity make it invaluable for detecting the compound even at trace levels within complex matrices.
Retention Time Analysis and Mass Spectral Fragmentation Patterns
In GC-MS analysis, the retention time (RT) is the characteristic time it takes for the compound to pass through the gas chromatography column. While the RT is dependent on the specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate), it serves as a primary identifier when running samples under consistent parameters. For Benzeneethanamine, N-(3-methylbutylidene)-, the retention index is a more transferable metric between different systems.
Following separation by GC, the compound is ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. The mass spectrum of Benzeneethanamine, N-(3-methylbutylidene)- is characterized by several key fragment ions that are diagnostic of its structure. youtube.com The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 189, corresponding to its molecular weight. Current time information in San Diego, CA, US.
The fragmentation pattern is dominated by two principal pathways: cleavage of the benzylic group and a McLafferty rearrangement. youtube.com
Benzylic Cleavage: The bond between the alpha and beta carbons of the phenylethyl moiety is prone to breaking, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. This is often a prominent peak in the spectra of compounds containing a benzyl (B1604629) group. Another significant fragment from this pathway is the ion at m/z 98 ([M-91]⁺), representing the remaining N-(3-methylbutylidene) portion.
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the imine nitrogen, followed by the cleavage of the beta-carbon bond. This process can lead to characteristic neutral losses and the formation of specific fragment ions.
Other notable fragments in the mass spectrum include ions at m/z 42 and 56, which are common in the fragmentation of alkyl chains. Current time information in San Diego, CA, US.
Table 1: Key Mass Spectral Fragments for Benzeneethanamine, N-(3-methylbutylidene)-
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment | Significance |
|---|---|---|
| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion (M⁺) |
| 98 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 56 | [C₄H₈]⁺ | Alkyl fragment |
| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ | Alkyl or nitrogen-containing fragment |
Application of GC-MS in Complex Mixture Analysis Containing Benzeneethanamine, N-(3-methylbutylidene)-
The power of GC-MS is particularly evident in the analysis of complex mixtures. Benzeneethanamine, N-(3-methylbutylidene)- has been identified as a volatile organic compound produced by the psychrotolerant bacterium Chryseobacterium polytrichastri. youtube.comCurrent time information in San Diego, CA, US. In such studies, headspace extracts or solvent extracts of bacterial cultures are injected into the GC-MS. The instrument separates the myriad of volatile compounds produced by the organism, and the mass spectrometer allows for the identification of each component. By comparing the retention time and the fragmentation pattern of a peak in the chromatogram to that of a known standard or a library database (like the NIST Mass Spectral Library), Benzeneethanamine, N-(3-methylbutylidene)- can be positively identified amidst dozens or even hundreds of other metabolites. youtube.com This capability is crucial in fields like chemical ecology, microbiology, and natural product discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While GC-MS is excellent for identification, NMR spectroscopy is the most powerful tool for the complete structural elucidation of an organic molecule, providing detailed information about the carbon-hydrogen framework. Although detailed experimental NMR data for Benzeneethanamine, N-(3-methylbutylidene)- are not widely available in published literature, a thorough analysis based on established principles of NMR theory allows for the accurate prediction of its spectral features.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constants
The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. Each unique proton or group of equivalent protons will give rise to a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) are diagnostic.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |
|---|---|---|---|---|
| H-1' (Imine CH) | ~7.5-7.7 | Triplet (t) | ~4-5 | 1H |
| H-Ar (Phenyl) | ~7.1-7.3 | Multiplet (m) | - | 5H |
| H-1 (N-CH₂) | ~3.5-3.7 | Triplet (t) | ~7-8 | 2H |
| H-2 (Ar-CH₂) | ~2.8-3.0 | Triplet (t) | ~7-8 | 2H |
| H-2' (Allylic CH₂) | ~2.1-2.3 | Triplet (t) | ~7-8 | 2H |
| H-3' (CH) | ~1.7-1.9 | Nonet or Multiplet | ~6-7 | 1H |
| H-4' (CH₃) | ~0.9-1.0 | Doublet (d) | ~6-7 | 6H |
The imine proton (H-1') is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the C=N double bond. The aromatic protons of the phenyl ring would appear in their characteristic region. The two methylene (B1212753) groups of the phenylethyl moiety (H-1 and H-2) would appear as distinct triplets, coupled to each other. The protons on the isobutyl side chain would also show characteristic splitting patterns, with the terminal methyl groups appearing as a doublet due to coupling with the single H-3' proton.
Carbon-13 (¹³C) NMR Spectral Analysis and DEPT Techniques
The ¹³C NMR spectrum reveals the number of unique carbon environments. In a proton-decoupled spectrum, each unique carbon atom gives a single line. The imine carbon (C-1') would be the most downfield signal in the aliphatic region (~165-170 ppm). The aromatic carbons would resonate between ~125-140 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) techniques are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
DEPT-90: Only CH signals are visible.
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are invisible in both DEPT-90 and DEPT-135 spectra.
Table 3: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Results
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal |
|---|---|---|
| C-1' (Imine C=N) | ~165-170 | Positive (CH) |
| C-Ar (Quaternary) | ~139-141 | Absent |
| C-Ar (CH) | ~126-129 | Positive (CH) |
| C-1 (N-CH₂) | ~60-62 | Negative (CH₂) |
| C-2' (Allylic CH₂) | ~45-47 | Negative (CH₂) |
| C-2 (Ar-CH₂) | ~36-38 | Negative (CH₂) |
| C-3' (CH) | ~25-27 | Positive (CH) |
| C-4' (CH₃) | ~22-24 | Positive (CH₃) |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by mapping the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For Benzeneethanamine, N-(3-methylbutylidene)-, key COSY cross-peaks would be observed between:
H-1 and H-2 (confirming the ethyl fragment).
H-1' and H-2' (imine proton coupled to the adjacent methylene).
H-2' and H-3' (methylene coupled to the methine).
H-3' and H-4' (methine coupled to the two terminal methyl groups).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.5-3.7 ppm (H-1) would show a cross-peak to the carbon signal at ~60-62 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for connecting molecular fragments. Key HMBC correlations would include:
A correlation from the H-1 protons (~3.5-3.7 ppm) to the imine carbon C-1' (~165-170 ppm), confirming the N-CH₂–CH=N linkage.
Correlations from the H-2 protons (~2.8-3.0 ppm) to the aromatic carbons, linking the ethyl chain to the phenyl ring.
Correlations from the H-4' methyl protons (~0.9-1.0 ppm) to both C-3' and C-2', confirming the structure of the isobutyl group.
Together, these 1D and 2D NMR techniques would provide a complete and verified structural assignment for Benzeneethanamine, N-(3-methylbutylidene)-, complementing the identification data provided by GC-MS.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in identifying the key structural features of Benzeneethanamine, N-(3-methylbutylidene)-. IR spectroscopy is particularly adept at identifying the functional groups present, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of Benzeneethanamine, N-(3-methylbutylidene)- is characterized by several key absorption bands that confirm its imine structure and the presence of both aromatic and aliphatic moieties. The most prominent of these is the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group, which is a strong indicator of Schiff base formation.
Detailed analysis of the spectrum reveals the following significant vibrational modes:
C=N Stretch: The characteristic absorption for the imine C=N stretching vibration is typically observed in the 1690-1640 cm⁻¹ region. For N-alkylidene-phenethylamines, this band is often strong and sharp.
C-H Aromatic Stretch: The presence of the benzene (B151609) ring is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹.
C-H Aliphatic Stretch: The aliphatic components of the molecule, including the ethyl bridge and the 3-methylbutyl group, give rise to C-H stretching bands in the 2960-2850 cm⁻¹ range.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in multiple bands in the 1600-1450 cm⁻¹ region.
C-N Stretch: The stretching vibration of the single bond between the ethyl group and the imine nitrogen can be found in the 1260-1020 cm⁻¹ range.
The following interactive data table summarizes the expected key IR absorption bands for Benzeneethanamine, N-(3-methylbutylidene)-.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Aromatic Stretch | 3100-3000 | Medium |
| C-H Aliphatic Stretch | 2960-2850 | Strong |
| C=N Imine Stretch | 1660-1640 | Strong |
| C=C Aromatic Ring Stretch | 1605-1585, 1500-1450 | Medium |
| C-N Stretch | 1250-1020 | Medium |
| C-H Aromatic Out-of-Plane Bend | 770-730 and 710-690 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Benzeneethanamine, N-(3-methylbutylidene)-, when recorded in a suitable solvent such as ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands arising from electronic transitions within the molecule. The primary chromophore in this molecule is the benzene ring, with the imine group also contributing to the electronic structure.
The anticipated electronic transitions include:
π → π* Transitions: These transitions, associated with the aromatic system of the benzene ring, are expected to produce strong absorption bands in the UV region. Typically, two distinct bands are observed for the phenyl group.
n → π* Transitions: The non-bonding electrons on the nitrogen atom of the imine group can be excited to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and may appear as a shoulder on the main absorption bands.
The following interactive data table outlines the probable UV-Vis absorption maxima for Benzeneethanamine, N-(3-methylbutylidene)- in a non-polar solvent.
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| π → π* (Benzene E2 band) | ~205 | ~7,000 - 8,000 |
| π → π* (Benzene B band) | ~255 | ~200 - 300 |
| n → π* (Imine) | ~300 - 320 | ~100 - 200 |
Chromatographic Separation Techniques Beyond GC-MS (e.g., HPLC)
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like Benzeneethanamine, N-(3-methylbutylidene)-, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for non-volatile derivatives or when analyzing complex mixtures. The development of a robust HPLC method is essential for the quantification and purity assessment of this compound.
Given the non-polar nature of the benzene ring and the aliphatic side chain, combined with the moderate polarity of the imine group, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
A hypothetical RP-HPLC method for the analysis of Benzeneethanamine, N-(3-methylbutylidene)- could involve the following parameters:
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately non-polar compounds.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective. Starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier concentration would allow for the elution of the compound with good peak shape.
Detection: A UV detector set at one of the absorption maxima of the compound (e.g., 255 nm) would provide good sensitivity.
Flow Rate: A typical flow rate of 1.0 mL/min would be appropriate.
Injection Volume: A standard injection volume of 10-20 µL would be used.
The following interactive data table presents a potential set of HPLC parameters for the analysis of Benzeneethanamine, N-(3-methylbutylidene)-.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method would need to be optimized and validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure its suitability for routine analysis. The inherent instability of the imine bond to hydrolysis, particularly in acidic aqueous mobile phases, is a critical consideration in method development. The use of a buffered mobile phase and prompt analysis after sample preparation can mitigate this issue.
Computational and Theoretical Investigations of Benzeneethanamine, N 3 Methylbutylidene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio and density functional theory (DFT) methods are used to predict molecular geometries, orbital energies, and various reactivity descriptors, offering insights that complement experimental findings.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for determining the optimized, or ground state, geometry of a molecule. For Benzeneethanamine, N-(3-methylbutylidene)-, a DFT calculation would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.
The calculation would iteratively adjust the positions of the atoms in three-dimensional space until a minimum on the potential energy surface is located. This process yields the most stable three-dimensional arrangement of the atoms, providing key structural parameters.
Table 1: Predicted Structural Parameters from a Hypothetical DFT Optimization
| Parameter | Description | Predicted Value Range |
|---|---|---|
| C=N Bond Length | The length of the imine double bond. | ~1.28 - 1.30 Å |
| C-N Bond Length | The length of the single bond adjacent to the imine. | ~1.46 - 1.48 Å |
| C-C-N Bond Angle | The angle around the central nitrogen and adjacent carbons. | ~118° - 122° |
Note: The values in this table are illustrative, based on typical values for similar Schiff bases, as specific DFT data for Benzeneethanamine, N-(3-methylbutylidene)- is not available in the cited literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2
Electronic Chemical Potential (μ): Calculated as -(I + A) / 2
Global Electrophilicity Index (ω): Calculated as μ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity profile, indicating its propensity to participate in various chemical reactions. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Energetics
While quantum chemical calculations provide a static picture of the ground state, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com
For Benzeneethanamine, N-(3-methylbutylidene)-, an MD simulation would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules or in a vacuum) and calculating the forces between the atoms using a force field. By integrating Newton's laws of motion, the simulation tracks the trajectory of each atom over a period of time, typically from nanoseconds to microseconds.
This approach allows for the exploration of the molecule's conformational landscape, identifying different stable and metastable shapes (conformers) and the energy barriers between them. The results can reveal the flexibility of the molecule, preferred orientations of its constituent parts (like the phenyl and isobutyl groups), and the influence of the environment on its structure.
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model the course of a chemical reaction, providing a detailed map of the energy changes that occur as reactants are converted into products. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate.
For a reaction involving Benzeneethanamine, N-(3-methylbutylidene)-, such as hydrolysis of the imine bond, computational methods can be employed to:
Locate the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.
Calculate Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor in reaction kinetics.
Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
These in silico predictions are invaluable for understanding reaction mechanisms and predicting the feasibility and rate of chemical transformations without the need for laboratory experiments.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to solve chemical problems, often by analyzing large datasets of chemical information. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic technique that aims to build a mathematical model correlating the chemical structure of a compound with a specific activity. nih.gov
For a class of compounds like phenethylamine (B48288) derivatives, a QSAR study could be developed, though direct clinical outcomes are excluded from this scope. The process would involve:
Data Collection: Assembling a dataset of similar molecules with a measured property of interest (e.g., receptor binding affinity, lipophilicity).
Descriptor Calculation: For each molecule, including Benzeneethanamine, N-(3-methylbutylidene)-, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed activity. nih.gov
Validation: The model is rigorously tested to ensure its predictive power on new, unseen compounds.
Such a model could then be used to predict the properties of Benzeneethanamine, N-(3-methylbutylidene)-, based solely on its computed molecular descriptors.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Benzeneethanamine, N-(3-methylbutylidene)- |
| Phenethylamine |
Natural Occurrence, Isolation, and Biogenesis of Benzeneethanamine, N 3 Methylbutylidene
Identification in Microbial Extracts
Microorganisms, particularly bacteria, are a rich source of diverse secondary metabolites. Benzeneethanamine, N-(3-methylbutylidene)- has been identified in the extracts of specific bacterial species, highlighting the metabolic capabilities of these microbes.
Bacillus paranthracis strain MHSD3, a bacterial endophyte, has been identified as a producer of Benzeneethanamine, N-(3-methylbutylidene)-. This endophyte was originally isolated from the sterilized leaves of the medicinal plant Pellaea calomelanos. In a 2021 study, secondary metabolites from the strain were extracted and analyzed to explore its probiotic and bioactive potential.
The extraction process involved culturing the strain in Luria Bertani broth for seven days. The supernatant was then subjected to extraction using a mixture of chloroform (B151607) and ethyl acetate. Analysis of the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) revealed the presence of several bioactive compounds. Benzeneethanamine, N-(3-methylbutylidene)- was identified with a retention time of 10.14 minutes and a peak area of 1,177,101. nih.gov
The psychrotolerant bacterium Chryseobacterium polytrichastri has also been reported to produce Benzeneethanamine, N-(3-methylbutylidene)- as a volatile compound. researchgate.net In a 2020 study, the volatile profile of this bacterium was investigated using a closed-loop stripping apparatus (CLSA) coupled with GC-MS analysis. nih.goviijls.com
The analysis of the headspace extract identified 71 compounds, including the imine N-(3-methylbutylidene)-2-phenylethylamine. nih.goviijls.com The structural identification was based on its mass spectrum, which showed a molecular ion at m/z 189 and characteristic fragment ions indicating a phenethyl group (m/z 105, 91, and 77) and an imine structure (m/z 56 and 42). nih.gov To confirm the identification, the compound was synthesized, and its mass spectrum and retention index were found to be identical to the natural product from C. polytrichastri. This discovery marked N-(3-methylbutylidene)-2-phenylethylamine as a new natural product. nih.gov
Table 1: Identification of Benzeneethanamine, N-(3-methylbutylidene)- in Microbial Sources
| Source Organism | Strain | Method of Identification | Key Findings |
|---|---|---|---|
| Bacillus paranthracis | MHSD3 | GC-MS | Identified as a secondary metabolite from an endophyte isolated from Pellaea calomelanos. nih.gov |
| Chryseobacterium polytrichastri | - | CLSA, GC-MS, Synthesis | Identified as a new volatile natural product; structure confirmed by synthesis. nih.goviijls.com |
Presence in Plant-Derived Extracts
While primarily identified in microbial sources, the compound has also been detected in extracts associated with medicinal plants, specifically from their endophytic microorganisms.
Comprehensive phytochemical analyses of Spinacia oleracea (spinach) have identified a wide range of compounds, including flavonoids, alkaloids, terpenoids, and phenolic compounds. iijls.com However, based on the reviewed literature, the specific compound Benzeneethanamine, N-(3-methylbutylidene)- has not been reported in extracts of Spinacia oleracea.
The phytochemical profiles of Withania somnifera (Ashwagandha) are well-documented, revealing the presence of withanolides, alkaloids, and flavonoids. nih.govijsr.net Despite extensive analysis of its volatile and non-volatile constituents, Benzeneethanamine, N-(3-methylbutylidene)- has not been identified as a component of Withania somnifera extracts in the available literature.
The identification of specific compounds like Benzeneethanamine, N-(3-methylbutylidene)- is crucial for the phytochemical profiling of both microbial and botanical extracts. This process, often utilizing GC-MS, creates a chemical "fingerprint" of the organism or plant. foodandnutritionjournal.org This fingerprint is essential for understanding the source's metabolic capabilities and potential for producing novel bioactive compounds. foodandnutritionjournal.org
The discovery of Benzeneethanamine, N-(3-methylbutylidene)- in Bacillus paranthracis and Chryseobacterium polytrichastri contributes to the growing library of known natural products from microorganisms. nih.govnih.gov It highlights the importance of exploring diverse environments, such as bacterial endophytes and psychrotolerant bacteria, for new chemical entities. The identification of this imine helps to characterize the volatile organic compound (VOC) profile of these bacteria, which can play a role in their ecological interactions.
Table 2: Presence of Benzeneethanamine, N-(3-methylbutylidene)- in Plant-Associated Sources
| Source Organism | Method of Identification | Key Findings |
|---|---|---|
| Endophytes from Aloe barbadensis Miller | GC-MS | The compound was identified as a secondary metabolite from bacterial endophytes. nih.gov |
| Spinacia oleracea | - | Not reported in the reviewed literature. |
| Withania somnifera | - | Not reported in the reviewed literature. |
Proposed Biogenetic Pathways of Benzeneethanamine, N-(3-methylbutylidene)- in Biological Systems
Benzeneethanamine, N-(3-methylbutylidene)- is structurally an imine, also known as a Schiff base. The formation of imines in biological systems typically occurs through the condensation reaction between a primary amine and an aldehyde or a ketone. gsconlinepress.com This reaction is a fundamental process in biochemistry, often catalyzed by enzymes or occurring spontaneously under specific physiological conditions. rasayanjournal.co.in
The proposed biogenetic pathway for Benzeneethanamine, N-(3-methylbutylidene)- involves the reaction of two precursor molecules: phenethylamine (B48288) and 3-methylbutanal (B7770604), the latter also known as isovaleraldehyde.
Precursor Molecules:
Phenethylamine: This monoamine alkaloid is synthesized in many organisms, including mammals and microorganisms, from the amino acid L-phenylalanine. rasayanjournal.co.in The biosynthesis involves the decarboxylation of L-phenylalanine, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase.
3-Methylbutanal (Isovaleraldehyde): This aldehyde can be derived from the degradation of the amino acid leucine.
The condensation reaction proceeds via a nucleophilic addition of the primary amine group of phenethylamine to the carbonyl carbon of 3-methylbutanal. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.com While this reaction can occur non-enzymatically, it is plausible that in biological systems, it is facilitated by enzymes that bring the substrates into close proximity and catalyze the dehydration step.
The natural occurrence of Benzeneethanamine, N-(3-methylbutylidene)- has been reported in the bacterium Chryseobacterium polytrichastri. nih.govnih.govresearchgate.net This psychrotolerant bacterium, isolated from moss, produces a variety of volatile organic compounds, including a series of imines derived from 2-phenylethylamine. nih.govnih.govsemanticscholar.org The presence of this compound in the volatile profile of C. polytrichastri suggests that this organism possesses the necessary precursors and potentially the enzymatic machinery for its synthesis.
Table 1: Proposed Precursors for the Biogenesis of Benzeneethanamine, N-(3-methylbutylidene)-
| Precursor Molecule | Chemical Class | Biological Origin |
|---|---|---|
| Phenethylamine | Primary Amine | Derived from L-phenylalanine |
| 3-Methylbutanal | Aldehyde | Derived from Leucine |
Methodologies for Extraction and Purification from Natural Matrices
The extraction and purification of Benzeneethanamine, N-(3-methylbutylidene)- from its known natural source, Chryseobacterium polytrichastri, have been achieved through methods suitable for the analysis of volatile organic compounds (VOCs). nih.govnih.govsemanticscholar.org
A key technique employed is Closed-Loop Stripping Apparatus (CLSA) . nih.govnih.govsemanticscholar.org This method is a dynamic headspace sampling technique that is highly effective for trapping volatile and semi-volatile compounds from a sample matrix. In the case of C. polytrichastri, agar-plate cultures of the bacterium were subjected to CLSA, where the emitted volatiles were collected on a charcoal filter over a 24-hour period. nih.govsemanticscholar.org
Following the trapping of the volatiles, the charcoal filter was extracted with a suitable solvent, such as dichloromethane, to recover the adsorbed compounds. nih.govsemanticscholar.org The resulting extract, containing a mixture of volatile metabolites, was then ready for analysis.
For the separation and identification of the individual components within the extract, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. nih.govnih.gov This technique separates the volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase of the chromatography column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, which provides a unique mass spectrum for each compound.
The identification of Benzeneethanamine, N-(3-methylbutylidene)- was confirmed by comparing its mass spectrum with that of a synthesized authentic standard, ensuring an accurate structural elucidation. nih.gov
Table 2: Methodologies for Extraction and Analysis of Benzeneethanamine, N-(3-methylbutylidene)-
| Step | Methodology | Description |
|---|---|---|
| Extraction | Closed-Loop Stripping Apparatus (CLSA) | A dynamic headspace technique used to trap volatile organic compounds from the bacterial culture onto a charcoal filter. |
| Purification/Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | The extracted volatiles are separated by gas chromatography and identified based on their mass spectra. |
Mechanistic Research into Biological Interactions and Bioactivity Potential of Benzeneethanamine, N 3 Methylbutylidene
Investigations into Antimicrobial Activity
Studies on Antibacterial Properties
No published studies were found that specifically investigate the antibacterial properties of Benzeneethanamine, N-(3-methylbutylidene)- against any bacterial strains. Research on the broader chemical class of phenylethylamines has shown some antimicrobial effects, but this data is not specific to the N-(3-methylbutylidene)- derivative. nih.govmdpi.com
Exploration of Antifungal Effects
There is no available research detailing the exploration of potential antifungal effects of Benzeneethanamine, N-(3-methylbutylidene)-.
Research into Antioxidant Properties and Molecular Mechanisms
Scientific literature lacks any studies or data concerning the antioxidant properties or the potential molecular mechanisms of Benzeneethanamine, N-(3-methylbutylidene)-.
Studies on Anti-inflammatory Contributions
No investigations into the anti-inflammatory contributions or related mechanisms of action for Benzeneethanamine, N-(3-methylbutylidene)- have been documented in published research. While other, more complex, phenylethanoid derivatives have been studied for anti-inflammatory activity, these findings cannot be attributed to this specific compound. nih.gov
Synthetic Utility and Precursor Applications of Benzeneethanamine, N 3 Methylbutylidene
Utilization as a Building Block in Complex Organic Synthesis
The reactivity of the imine functionality in Benzeneethanamine, N-(3-methylbutylidene)- allows it to serve as a key building block in the construction of various heterocyclic systems. Two prominent examples of its potential application are in the synthesis of β-lactams and tetrahydroisoquinolines.
Synthesis of β-Lactams: The [2+2] cycloaddition reaction between an imine and a ketene, known as the Staudinger synthesis, is a well-established method for constructing the β-lactam ring, a core structure in many antibiotic agents. nih.govnih.govorganic-chemistry.org In this context, Benzeneethanamine, N-(3-methylbutylidene)- can react with a variety of ketenes, generated in situ from acyl chlorides and a tertiary amine, to potentially yield a range of substituted β-lactams. The stereochemical outcome of such reactions can often be influenced by the specific reactants and conditions used. nih.gov
Table 1: Potential [2+2] Cycloaddition Reactions of Benzeneethanamine, N-(3-methylbutylidene)- for β-Lactam Synthesis
| Ketene Precursor | Resulting β-Lactam Structure |
|---|---|
| Acetyl chloride | 1-(2-phenylethyl)-3-methyl-4-(2-methylpropyl)azetidin-2-one |
| Phenoxyacetyl chloride | 1-(2-phenylethyl)-3-phenoxy-4-(2-methylpropyl)azetidin-2-one |
Note: The table illustrates hypothetical products based on known Staudinger reactions.
Synthesis of Tetrahydroisoquinolines: The phenylethylamine backbone of Benzeneethanamine, N-(3-methylbutylidene)- makes it a suitable substrate for the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines. ebrary.netrsc.orgwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org While the imine is already formed in Benzeneethanamine, N-(3-methylbutylidene)-, acid-catalyzed intramolecular electrophilic aromatic substitution could potentially lead to the formation of a 1-substituted tetrahydroisoquinoline. The success of this reaction would depend on the activation of the aromatic ring. wikipedia.org
Precursor Role in the Synthesis of Other Phenylethylamine Derivatives
The imine bond in Benzeneethanamine, N-(3-methylbutylidene)- is a versatile functional group that can be readily transformed into other functionalities, making it a useful precursor for a variety of substituted phenylethylamine derivatives. wikipedia.org
Reduction to Secondary Amines: The carbon-nitrogen double bond can be selectively reduced to a single bond to afford the corresponding secondary amine, N-(3-methylbutyl)phenylethylamine. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The resulting secondary amine can then be further functionalized.
Alkylation to Tertiary Amines: The nitrogen atom of the reduced secondary amine can undergo N-alkylation to produce tertiary amines. bath.ac.uk This can be accomplished using alkyl halides or through reductive amination with other aldehydes or ketones. This opens up pathways to a wide array of N,N-disubstituted phenylethylamines.
Table 2: Potential Derivatives from Benzeneethanamine, N-(3-methylbutylidene)-
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Reduction | Sodium borohydride | N-(3-methylbutyl)phenylethylamine |
| N-Alkylation (of the reduced amine) | Methyl iodide | N-methyl-N-(3-methylbutyl)phenylethylamine |
Note: This table presents potential synthetic transformations based on general reactions of imines and secondary amines.
Development of Novel Synthetic Pathways Initiated by Benzeneethanamine, N-(3-methylbutylidene)-
The unique combination of the imine and phenylethylamine moieties in Benzeneethanamine, N-(3-methylbutylidene)- allows for the exploration of novel synthetic pathways. For instance, tandem reactions that involve an initial transformation of the imine followed by a reaction on the phenylethyl portion of the molecule could lead to complex and diverse structures.
One area of potential is the use of this compound in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants. The imine functionality is well-suited for participation in such reactions.
Furthermore, derivatization of the aromatic ring of Benzeneethanamine, N-(3-methylbutylidene)-, followed by transformations of the imine, could lead to novel classes of phenylethylamine derivatives with potentially interesting biological activities. biomolther.org
Considerations for Green Chemistry in the Synthetic Applications of Benzeneethanamine, N-(3-methylbutylidene)-
The synthesis and subsequent application of Benzeneethanamine, N-(3-methylbutylidene)- can be approached with principles of green chemistry in mind.
Greener Synthesis of the Imine: The formation of Benzeneethanamine, N-(3-methylbutylidene)- from phenethylamine (B48288) and 3-methylbutanal (B7770604) can be optimized to be more environmentally friendly. This can include the use of solvent-free reaction conditions, employing recyclable heterogeneous acid catalysts like H+-montmorillonite, or utilizing biocatalytic methods. sciengine.com
Biocatalysis: The use of enzymes for the synthesis and transformation of phenylethylamine derivatives is a growing area of interest. researchgate.netnih.gov Biocatalytic methods can offer high selectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. For example, transaminases could potentially be used in the synthesis of related chiral amines.
Atom Economy: In designing synthetic pathways utilizing Benzeneethanamine, N-(3-methylbutylidene)-, reactions with high atom economy, such as cycloadditions, are preferable as they incorporate a majority of the atoms from the reactants into the final product, minimizing waste.
By integrating these green chemistry principles, the synthetic utility of Benzeneethanamine, N-(3-methylbutylidene)- can be harnessed in a more sustainable and environmentally responsible manner.
Future Directions and Emerging Research Avenues for Benzeneethanamine, N 3 Methylbutylidene
Advanced Spectroscopic Techniques for Enhanced Structural and Dynamic Characterization
The complete elucidation of a molecule's structure and its conformational dynamics in solution is crucial for understanding its reactivity and potential applications. While standard spectroscopic methods provide a basic framework, advanced techniques offer a more nuanced and detailed picture.
Future research will likely employ a suite of advanced spectroscopic methods for a more profound understanding of Benzeneethanamine, N-(3-methylbutylidene)-. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning proton and carbon signals, especially for complex derivatives or when the compound is part of a mixture. weebly.comomicsonline.org Dynamic NMR (DNMR) spectroscopy could be employed to study the kinetics of conformational changes, such as rotation around single bonds and E/Z isomerization about the C=N double bond, providing insights into the molecule's flexibility and the energy barriers associated with these processes. nih.gov
Tandem mass spectrometry (MS/MS) will offer a powerful tool for detailed structural analysis, particularly in identifying and characterizing trace amounts of the compound in complex matrices. bohrium.comfda.gov.twrug.nl High-resolution mass spectrometry will provide highly accurate mass measurements, confirming the elemental composition. Fragmentation patterns obtained through MS/MS can help to piece together the molecule's structure, offering a complementary technique to NMR.
Furthermore, computational modeling will play an increasingly vital role in complementing experimental spectroscopic data. nih.gov Density Functional Theory (DFT) calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. nih.gov Molecular dynamics simulations can provide insights into the conformational landscape and dynamic behavior of the molecule in different solvent environments, offering a theoretical framework for interpreting dynamic NMR studies. researchgate.net
| Spectroscopic Technique | Information Gained for Benzeneethanamine, N-(3-methylbutylidene)- |
| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C NMR signals, connectivity of atoms. weebly.comomicsonline.org |
| Dynamic NMR (DNMR) | Study of conformational dynamics, E/Z isomerization, and rotational barriers. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation patterns, identification in complex mixtures. bohrium.comfda.gov.twrug.nl |
| Computational Modeling (DFT, MD) | Prediction of spectroscopic parameters, understanding of conformational dynamics. nih.govresearchgate.net |
Exploration of Undiscovered Natural Sources and Bioprospecting Efforts
The initial discovery of Benzeneethanamine, N-(3-methylbutylidene)- in the bacterium Chryseobacterium polytrichastri opens up exciting avenues for bioprospecting and the exploration of its natural origins. The vast and largely untapped biodiversity of microorganisms presents a promising frontier for the discovery of novel natural products and biosynthetic pathways.
Future bioprospecting efforts will likely focus on a broader screening of bacterial and fungal species, particularly from unique and underexplored environments. asm.org Genome mining, a powerful approach that involves the computational analysis of microbial genomes, will be a key strategy to identify biosynthetic gene clusters (BGCs) responsible for the production of imines and related alkaloids. frontiersin.orgnih.govnih.govrevista-agroproductividad.org By identifying genes encoding enzymes such as decarboxylases, transaminases, and oxidases, researchers can pinpoint organisms with the genetic potential to synthesize Benzeneethanamine, N-(3-methylbutylidene)- or its structural analogs. nih.gov
Furthermore, the study of metabolic pathways in plants that produce phenylethylamine alkaloids could provide valuable insights. researchgate.netalfa-chemistry.com While the direct biosynthetic pathway to Benzeneethanamine, N-(3-methylbutylidene)- in Chryseobacterium is yet to be elucidated, knowledge from plant biochemistry could guide the search for analogous enzymatic steps in microorganisms. Techniques such as metabolic engineering could then be employed to enhance the production of this compound in its native host or to transfer the biosynthetic pathway to a more amenable industrial microorganism for large-scale production. nih.gov
| Research Avenue | Approach | Potential Outcome |
| Bioprospecting | Screening of diverse microbial sources (bacteria, fungi). asm.org | Discovery of new natural sources of the compound and its analogs. |
| Genome Mining | Computational analysis of microbial genomes for biosynthetic gene clusters (BGCs). frontiersin.orgnih.govnih.govrevista-agroproductividad.org | Identification of the genetic basis for the compound's biosynthesis. |
| Metabolic Pathway Elucidation | Comparative analysis with known phenylethylamine alkaloid pathways in plants. researchgate.netalfa-chemistry.com | Understanding the enzymatic steps involved in its formation. |
| Metabolic Engineering | Manipulation of biosynthetic pathways in microorganisms. nih.gov | Enhanced production of the compound for further study and application. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Property Elucidation
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of reaction outcomes to the elucidation of molecular properties. For Benzeneethanamine, N-(3-methylbutylidene)-, these computational tools offer the potential to accelerate research and uncover new insights.
Furthermore, ML algorithms can be used to predict a wide range of physicochemical and biological properties of Benzeneethanamine, N-(3-methylbutylidene)-. This includes the prediction of spectroscopic data, such as NMR and mass spectra, which can aid in structural confirmation. It also extends to the prediction of properties relevant to its potential applications, such as its interaction with biological targets or its material properties.
| Application of AI/ML | Description | Benefit for Research |
| Retrosynthesis Prediction | AI algorithms design synthetic routes by working backward from the target molecule. nih.govengineering.org.cnmit.eduresearchgate.netmdpi.com | Discovery of novel and more efficient synthetic pathways. |
| Reaction Yield Prediction | ML models are trained on reaction data to predict the outcome of new reactions. sesjournal.comchemistryworld.comarxiv.orgresearchgate.netblackthorn.ai | Optimization of reaction conditions and resource efficiency. |
| Property Elucidation | ML algorithms predict physicochemical and biological properties based on molecular structure. | Rapid screening of potential applications and guidance for experimental work. |
Sustainable and Scalable Synthetic Methodologies for Industrial Applications
For any chemical compound to have a significant impact, its synthesis must be both sustainable and scalable. Future research on Benzeneethanamine, N-(3-methylbutylidene)- will undoubtedly focus on developing green and efficient manufacturing processes.
A key area of development will be the use of green catalysts to promote the condensation reaction between phenylethylamine and 3-methylbutanal (B7770604). rsc.orgresearchgate.netpeerj.commdpi.com This could involve the use of solid acid catalysts that can be easily recovered and reused, minimizing waste. peerj.com Solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical CO2 are also promising avenues for making the synthesis more sustainable. chemistryviews.org
Flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. wiley-vch.dersc.orgnih.gov The synthesis of Benzeneethanamine, N-(3-methylbutylidene)- in a continuous flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com This approach is particularly well-suited for industrial-scale production.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective route to imine synthesis. diva-portal.orgnih.govmdpi.comacs.orgrsc.org The use of enzymes like transaminases could enable the synthesis of Benzeneethanamine, N-(3-methylbutylidene)- under mild conditions, with high stereoselectivity if chiral centers are introduced. diva-portal.orgrsc.org This approach aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media. researchgate.net
| Synthetic Methodology | Principles | Advantages for Industrial Application |
| Green Catalysis | Use of recoverable and reusable catalysts, minimizing waste. rsc.orgresearchgate.netpeerj.commdpi.com | Reduced environmental impact and lower production costs. |
| Sustainable Solvents | Employment of non-toxic, renewable solvents or solvent-free conditions. chemistryviews.org | Enhanced safety and reduced environmental footprint. |
| Flow Chemistry | Continuous reaction processing for precise control and scalability. wiley-vch.dersc.orgnih.govmdpi.com | Improved efficiency, safety, and suitability for large-scale production. |
| Biocatalysis | Use of enzymes for selective and sustainable chemical transformations. diva-portal.orgnih.govmdpi.comacs.orgrsc.org | High selectivity, mild reaction conditions, and use of renewable resources. |
Q & A
Q. What are the validated synthetic routes for Benzeneethanamine, N-(3-methylbutylidene)-, and how is purity confirmed?
- Methodological Answer: Synthesis often involves Schiff base formation via condensation of a primary amine (e.g., 3-methylbutylamine) with a substituted benzeneethanamine precursor. Purity is confirmed using GC-MS (retention time: ~28.4 min, MW: 475.6 g/mol) and comparison to spectral libraries like NIST or EPA/NIH databases . Structural validation includes 2D NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) to distinguish imine tautomers .
Q. Which analytical techniques are most effective for characterizing this compound’s stability under experimental conditions?
- Methodological Answer: Stability studies employ HPLC with UV detection (λ = 254 nm) and mass spectrometry to monitor degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC), while hydrolytic stability is tested in buffered solutions (pH 4–9) at 37°C . For gas-phase stability, electron ionization (EI) mass spectra from NIST databases provide reference fragmentation patterns .
Advanced Research Questions
Q. What molecular mechanisms underlie the reported antibacterial activity of Benzeneethanamine, N-(3-methylbutylidene)-?
- Methodological Answer: Mechanistic studies use in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Membrane disruption is evaluated via fluorescent probes (e.g., propidium iodide uptake), while enzyme inhibition is tested against bacterial dihydrofolate reductase (DHFR) using spectrophotometric assays . Synergy with antibiotics (e.g., β-lactams) is quantified via checkerboard MIC assays .
Q. How do structural modifications (e.g., fluorination or silylation) influence bioactivity and pharmacokinetics?
- Methodological Answer: Substituent effects are studied via SAR campaigns. For example:
- Fluorination (e.g., 2,5-difluoro derivatives): Enhances metabolic stability and bioavailability, assessed using hepatic microsomal assays and Caco-2 permeability models .
- Silylation (e.g., trimethylsilyloxy groups): Modulates lipophilicity (logP), measured via shake-flask experiments, and impacts blood-brain barrier penetration in rodent models .
Data is analyzed using QSAR models to prioritize derivatives .
Q. How can contradictions in reported bioactivity data (e.g., antibacterial vs. anti-inflammatory effects) be resolved?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., nutrient media affecting compound solubility) or off-target interactions. Strategies include:
- Dose-response profiling : EC₅₀ values for antibacterial activity (µg/mL range) vs. COX-2 inhibition (nM range) clarify context-dependent effects .
- Omics integration : Transcriptomic analysis (RNA-seq) of treated bacterial vs. mammalian cells identifies pathway-specific responses .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
